Nitisinone was originally developed as a therapeutic agent for hereditary tyrosinemia type 1, a genetic disorder affecting the metabolism of tyrosine. The compound is synthesized in laboratories that specialize in pharmaceutical development and is available through various chemical suppliers for research purposes.
Nitisinone-13C6 belongs to the class of aromatic compounds, specifically as a derivative of 2-(2-nitro-4-trifluoromethylphenyl)thiazole. It is classified as an antimetabolite, which inhibits specific enzymatic pathways involved in the metabolism of tyrosine.
The synthesis of nitisinone-13C6 typically involves the following steps:
The synthesis may involve the use of advanced techniques such as:
The molecular formula for nitisinone-13C6 is C10H10N2O4S, with six carbon atoms being carbon-13 isotopes. The structure features a thiazole ring and a nitrophenyl group, critical for its biological activity.
Nitisinone-13C6 participates in various biochemical reactions primarily related to the inhibition of enzymes in the tyrosine degradation pathway. Key reactions include:
Quantitative analysis of metabolites can be performed using liquid chromatography coupled with mass spectrometry, allowing researchers to track changes in metabolite concentrations upon administration of nitisinone-13C6.
Nitisinone works by inhibiting specific enzymes involved in the catabolism of tyrosine, thus preventing the accumulation of toxic metabolites associated with hereditary tyrosinemia type 1. By blocking these pathways, nitisinone effectively reduces levels of harmful substances like homogentisic acid.
Studies indicate that nitisinone administration leads to significant reductions in serum levels of tyrosine and its metabolites, demonstrating its effectiveness in managing tyrosinemia-related complications.
Relevant analytical methods such as infrared spectroscopy and differential scanning calorimetry are employed to characterize these properties accurately.
Nitisinone-13C6 is primarily utilized in research settings for:
Stable isotopes like carbon-13 (¹³C) serve as non-radioactive tracers in pharmaceutical research, enabling precise tracking of drug molecules without altering their chemical structure or biological activity. Unlike deuterium (²H), ¹³C introduces negligible kinetic isotope effects due to its minimal mass difference (1.1%) compared to ¹²C. This property is critical for studying intact metabolic pathways, as isotopic substitution does not distort enzyme binding or reaction rates. Nitisinone-¹³C₆ exemplifies this approach, incorporating six ¹³C atoms into its cyclohexanedione ring (molecular formula C₈¹³C₆H₁₀F₃NO₅; MW 335.18 g/mol) [5] [7]. The ¹³C-enriched structure permits ultrasensitive detection using mass spectrometry, facilitating:
Table 1: Structural and Analytical Properties of Nitisinone-¹³C₆
Property | Value | Analytical Utility |
---|---|---|
Molecular Formula | C₈¹³C₆H₁₀F₃NO₅ | Unique mass shift for MS detection |
CAS Number | 1246815-63-3 | Identifier for chemical databases |
Purity | >95% (HPLC) [5] | Ensures experimental reproducibility |
SMILES Notation | O=C([¹³CH]₁¹³C[¹³CH₂][¹³CH₂][¹³CH₂][¹³C]₁=O)C₂=C(C=C(C=C₂)C(F)(F)F)N+=O [7] | Predicts fragmentation patterns in MS |
Nitisinone-¹³C₆ enables mechanistic dissection of tyrosine catabolism by inhibiting 4-hydroxyphenylpyruvate dioxygenase (HPPD; IC₅₀ = 173 nM) [2] [9]. Its ¹³C labels act as positional beacons for tracking drug-induced metabolic perturbations:
The ¹³C₆ isotopologue offers distinct advantages for pharmaceutical research over unlabeled nitisinone:
Analytical Sensitivity
Biochemical Fidelity
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 99593-25-6
CAS No.: 24622-61-5
CAS No.: 60755-86-4
CAS No.: